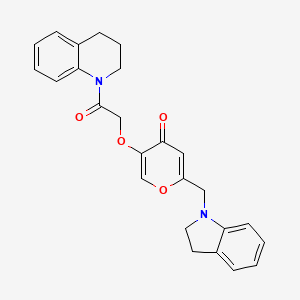
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a complex chemical molecule with significant implications in various fields, including chemistry, biology, medicine, and industry. This compound, due to its multifaceted structure, can engage in diverse chemical reactions and exhibit varied biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step processes. Each step must be carefully controlled to ensure the purity and yield of the final product.
Formation of the Pyran-4-one Core: : The initial step generally involves constructing the pyran-4-one core, which is the backbone of the molecule. This can be achieved through a condensation reaction between suitable starting materials under acidic or basic conditions.
Attachment of the Indolin-1-ylmethyl Group: : The indolin-1-ylmethyl group is introduced via an alkylation reaction. This step requires careful control of temperature and pH to ensure that the desired product is obtained without unwanted side reactions.
Incorporation of the Dihydroquinolin-1(2H)-yl Moiety: : This is achieved through a nucleophilic substitution reaction, where the dihydroquinolin-1(2H)-yl group is attached to the intermediate compound formed in the previous steps.
Final Assembly and Purification: : The final step involves the assembly of the entire molecule and purification through techniques like chromatography to achieve the desired purity.
Industrial Production Methods: Scaling up from laboratory synthesis to industrial production requires optimization of each reaction step to maximize yield and minimize cost. Common strategies include:
Batch Processing: : Where each step is performed sequentially in large reactors.
Continuous Flow Processing: : Enhancing efficiency by performing reactions continuously rather than in batches.
Automation and Robotics: : Increasing precision and reducing human error in complex multi-step syntheses.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound is also prone to nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and water.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed: Depending on the reaction type and conditions, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives where functional groups are added or replaced.
科学的研究の応用
Chemistry
Catalyst Development: : Used in the development of novel catalysts for organic reactions.
Material Science: : Incorporated into the design of new materials with specific properties.
Biology
Drug Discovery: : Investigated for its potential as a therapeutic agent due to its biological activity.
Biochemical Probes: : Utilized as probes to study biochemical pathways.
Medicine
Pharmacological Research: : Explored for its effects on various biological targets, potentially leading to new treatments for diseases.
Diagnostic Tools: : Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Polymer Chemistry: : Contributing to the development of high-performance polymers.
Agricultural Chemistry: : Applied in the synthesis of agrochemicals to enhance crop yield and resistance.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, altering their activity and resulting in downstream effects.
Binding to Enzymes: : Modifying enzyme activity and influencing metabolic pathways.
Receptor Interactions: : Acting as an agonist or antagonist to modulate receptor-mediated signaling pathways.
Pathway Modulation: : Impacting key pathways involved in cellular processes such as apoptosis, proliferation, or differentiation.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: : Compounds like 2-methylquinoline exhibit similar structural features and chemical reactivity.
Indole Derivatives: : Compounds such as indole-3-acetic acid share the indole moiety and show comparable biological activity.
Pyranone Compounds: : 4H-pyran-4-one derivatives have similar core structures and undergo analogous chemical reactions.
Uniqueness: The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is unique due to its combination of structural motifs, which impart distinctive chemical and biological properties. This combination allows it to interact with multiple targets and exhibit a broad range of activities, making it a valuable compound for research and application in various scientific fields.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-14-20(15-26-13-11-19-7-1-3-9-21(19)26)30-16-24(23)31-17-25(29)27-12-5-8-18-6-2-4-10-22(18)27/h1-4,6-7,9-10,14,16H,5,8,11-13,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWCTGJKEPQYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702185.png)
![N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide](/img/structure/B2702187.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)


![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)
![1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)
